Home > Products > Screening Compounds P99615 > Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate - 1823917-35-6

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Catalog Number: EVT-2500530
CAS Number: 1823917-35-6
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

  • Compound Description: UK 3883 is a novel schistosomicide, a drug that targets parasitic flatworms known as schistosomes. This compound is metabolized in various species (mouse, rat, rabbit, rhesus monkey) to its 6-hydroxymethyl analog, a metabolite demonstrating greater in vivo schistosomicidal activity compared to the parent drug. []
  • Relevance: Both UK 3883 and methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate share a core 1,2,3,4-tetrahydroquinoline structure. They differ in the substituents at the 2-, 6-, 7-, and 8- positions, highlighting how structural modifications influence biological activity within this class of compounds. []

N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound serves as a valuable intermediate in fine chemical synthesis. Its preparation involves the nitration of N-Methyl-1,2,3,4-tetrahydroquinoline using cupric nitrate in acetic acid. []
  • Relevance: N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline shares a common core structure with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, namely the 1,2,3,4-tetrahydroquinoline scaffold. The presence of a nitro group at the 7-position and a methyl substituent on the nitrogen are key structural similarities. []

6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are structural analogs of the natural antibiotic Helquinoline, which possesses a (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid structure. Their synthesis involves the oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []
  • Relevance: The 6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids share structural similarities with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, specifically the presence of a carboxylic acid group at the 8-position and a methyl group in the tetrahydroquinoline moiety. []

6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are also structural analogs of the natural antibiotic Helquinoline. Their synthesis involves the oxidation of 8-R-6-R’-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []
  • Relevance: Similar to the previous compound, the 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids bear a strong resemblance to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. The key shared feature is the presence of a carboxylic acid moiety at the 8-position of the tetrahydroquinoline scaffold. []

8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a)

  • Compound Description: This compound, along with its enantiomer, can be synthesized with high enantiomeric excess (>99% ee) by combining catalytic hydrogenation and classical resolution techniques. This method allows access to optically pure forms of the compound. []
  • Relevance: 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a) is structurally similar to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, differing only by the presence of a methoxy group at the 8-position instead of a methyl carboxylate. []

2-Methyl-1,2,3,4-tetrahydroquinoline (2b)

  • Compound Description: Similar to 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a), this compound can be obtained in optically pure forms through a combination of catalytic hydrogenation and classical resolution. []
  • Relevance: 2-Methyl-1,2,3,4-tetrahydroquinoline (2b) represents the core structure of methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, highlighting the importance of the 1,2,3,4-tetrahydroquinoline scaffold in various chemical syntheses and biological studies. []

N-Benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This derivative is synthesized through a cationic imino Diels-Alder reaction using BF3.OEt2 as a catalyst. []
  • Relevance: While this compound is structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate with its varied substituents, it highlights the versatility of the 1,2,3,4-tetrahydroquinoline scaffold as a building block in organic synthesis. []

2-[(2,4-Dichlorophenyl)methyl]-7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (c38)

  • Compound Description: This bicyclic hydroxypyridone compound has shown a 40-fold greater coverage in its half-maximal inhibitory concentration (IC50) over brain exposure compared to other synthesized compounds. Molecular docking simulations indicate its potential as a catechol O-methyltransferase (COMT) inhibitor for treating Parkinson's disease. []
  • Relevance: While not directly related to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate structurally, compound c38 highlights the broader relevance of heterocyclic compounds in medicinal chemistry and drug discovery, particularly in targeting neurological disorders. []

4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives

  • Compound Description: These derivatives are efficiently prepared using a magnesium amide-induced sequential conjugate addition/Claisen-type condensation reaction involving methyl 2-(methylamino)benzoate and α,β-unsaturated carboxylates. []
  • Relevance: These derivatives share a core quinoline structure with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, differing in the saturation of the heterocycle and the position of the carboxylate group. Their synthesis highlights the versatility of quinoline-based structures in organic chemistry. []

4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates

  • Compound Description: Similar to the 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives, these compounds are readily accessible through a magnesium amide-mediated reaction. []
  • Relevance: The 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, while structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate due to the positioning of the carboxylate and variations in the heterocycle's saturation, emphasize the significance of tetrahydroquinoline-based compounds in synthetic chemistry. []

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives

  • Compound Description: These derivatives are synthesized by condensing diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with either phenyl or cyclohexyl isocyanates. Further alkylation of these compounds leads to the formation of N-1 substituted derivatives. []
  • Relevance: Though structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, these pyrido[2,3-d]pyrimidine derivatives highlight the exploration of various heterocyclic scaffolds, many possessing biological activity, in medicinal chemistry. []

2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a-g)

  • Compound Description: This series of compounds is synthesized via a one-pot multicomponent aza Diels-Alder reaction, employing samarium(III) nitrate as a catalyst. These compounds demonstrate significant photocleavage activity against pUC−19 DNA at 365 nm and exhibit potent anticancer activity against MCF-7 cells, even surpassing the potency of doxorubicin. []
  • Relevance: These compounds, with their 2-methyl-1,2,3,4-tetrahydroquinoline core, are structurally related to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. The presence of the pyrrolidin-2-one moiety at the 4-position adds another dimension to their biological activity, particularly in photocleavage and anticancer applications. []
Source and Classification

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate belongs to the class of tetrahydroquinolines, which are bicyclic compounds characterized by a quinoline ring that has been partially saturated. These compounds are often studied for their biological activities and are considered important in the development of pharmaceuticals. The specific compound is derived from the tetrahydroquinoline framework with a methyl group at the 7-position and an ester functional group at the 8-position.

Synthesis Analysis

The synthesis of methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can be approached through various methods. One notable method involves a three-component cascade reaction utilizing ethyl cyanoacetate along with aldehydes and 2-alkenyl anilines. This method proceeds via a Knoevenagel condensation followed by an aza-Michael addition, effectively forming the tetrahydroquinoline structure in a single synthetic step. The reaction conditions typically include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of intermediates under mild conditions .

Technical Details

  • Reagents: Ethyl cyanoacetate, aldehydes (e.g., p-nitrobenzaldehyde), and 2-alkenyl anilines.
  • Conditions: The reaction is usually conducted in organic solvents like dichloromethane or toluene at elevated temperatures (often around 110 °C).
  • Yield: The yield can vary based on the specific aldehyde used but generally ranges from moderate to high efficiency.
Molecular Structure Analysis

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has a complex molecular structure characterized by:

  • A tetrahydroquinoline core, which consists of a benzene-like ring fused to a piperidine-like structure.
  • A methyl group at position 7 and a carboxylate ester at position 8.

Structural Data

The molecular formula is C12H13NC_{12}H_{13}N with a molar mass of approximately 185.24 g/mol. The compound exhibits chirality due to its asymmetric carbon centers.

Chemical Reactions Analysis

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions typical for tetrahydroquinolines:

  • Nitration: Introduction of nitro groups can occur at positions on the aromatic ring.
  • Alkylation: The presence of nitrogen allows for electrophilic substitutions leading to further functionalization.

Reaction Parameters

Reactions are generally influenced by:

  • Solvent choice: Polar or non-polar solvents can affect reaction rates and yields.
  • Temperature: Higher temperatures may favor certain pathways and increase reaction rates.
Mechanism of Action

The mechanism of action for methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is primarily explored within the context of its biological activities. Tetrahydroquinolines have been noted for their interactions with various biological targets:

  • They may act as enzyme inhibitors or modulators due to their structural similarity to natural substrates.

Relevant Data

Studies suggest that modifications at specific positions (like the methyl group at position 7) can significantly influence binding affinity and biological efficacy.

Physical and Chemical Properties Analysis

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Relevant Data

The melting point is generally reported around 6070°C60-70°C, while boiling points may vary based on purity and specific structural modifications.

Applications

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate finds applications across various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting neurological disorders or cancer due to its ability to cross blood-brain barriers.
  • Agriculture: Compounds derived from tetrahydroquinolines have shown potential as pesticides or herbicides due to their bioactivity against pests.
Introduction to the Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. This core provides exceptional versatility in drug design due to its balanced physicochemical properties, capacity for diverse substitution patterns, and inherent bioavailability. THQ derivatives exhibit conformational semi-rigidity, enabling precise spatial orientation of functional groups for target engagement while retaining sufficient flexibility for metabolic stability. The scaffold’s nitrogen atom facilitates hydrogen bonding and protonation, enhancing interactions with biological targets and improving aqueous solubility—a critical factor in pharmacokinetic optimization. These attributes collectively position THQ as a cornerstone structure in developing therapeutics across multiple disease domains, including infectious diseases, oncology, and neurology [3] [5].

Structural Significance of 1,2,3,4-Tetrahydroquinoline Derivatives in Drug Design

The structural significance of THQ derivatives arises from their biomimetic properties and target compatibility. The heterocyclic system serves as a conformationally constrained bioisostere for phenethylamine motifs, enabling selective modulation of neurotransmitter receptors. Its planar aromatic region facilitates π-π stacking interactions with protein binding pockets, while the saturated ring reduces planarity-dependent toxicity risks associated with fully aromatic quinolines. Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate exemplifies strategic functionalization, where the 8-carboxylate ester enhances polarity and serves as a synthetic handle for further derivatization, and the 7-methyl group provides steric and electronic modulation of the aromatic system. These features enable fine-tuning of lipophilicity (log P), molecular polar surface area, and hydrogen-bonding capacity—parameters critical to drug-likeness and central nervous system penetration [3] [6].

Structure-activity relationship (SAR) studies consistently demonstrate that minor modifications to the THQ scaffold profoundly impact biological activity. The table below summarizes key functionalization effects observed in THQ analogs:

Table 1: SAR Trends in Tetrahydroquinoline Derivatives

PositionSubstituentBiological ImpactReference
1-NitrogenBenzenesulfonylEnhanced antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum [4]
5-PositionBenzylImproved anti-mycobacterial potency in Mycobacterium tuberculosis inhibitors [2]
8-PositionCarboxylate esterIncreased polarity and metabolic stability; synthetic versatility [6]
7-PositionMethylSteric modulation of aromatic electronics; enhanced metabolic stability

The strategic placement of the carboxylate at the 8-position (ortho to nitrogen) creates a hydrogen-bond-accepting motif that frequently enhances target affinity. Concurrently, the 7-methyl group in Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate influences electron density distribution across the aromatic ring, potentially altering binding kinetics and selectivity profiles against off-target receptors. This specific substitution pattern represents a sophisticated balance between lipophilic and polar domains, optimizing the molecule for further pharmacological development [3] [6].

Historical Evolution of Tetrahydroquinoline-Based Therapeutics

The therapeutic application of THQ derivatives spans over a century, evolving from natural product isolation to rational drug design. Early investigations focused on naturally occurring THQ alkaloids like vasicine (peganine) from Adhatoda vasica, traditionally used for respiratory ailments. The mid-20th century witnessed the emergence of synthetic THQ derivatives, with the antimalarial drug chloroquine (7-chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline) demonstrating the clinical potential of quinoline-based structures. While chloroquine itself is fully aromatic, its success stimulated extensive exploration of partially saturated analogs to mitigate toxicity concerns [5].

The late 20th century marked a turning point with the development of catalytic hydrogenation and stereoselective synthesis methods, enabling efficient production of chiral THQ intermediates. This period saw the introduction of tetrahydroisoquinoline-based antibiotics such as saframycins and naphthyridinomycin, highlighting the scaffold’s relevance in oncology. The 1990s witnessed significant advances in asymmetric synthesis, particularly for 1-substituted THQ derivatives, using chiral auxiliaries like (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (Andersen reagent) and catalysts such as (R)-TRIP (a chiral phosphoric acid). These methodological breakthroughs facilitated the preparation of enantiomerically pure THQ building blocks essential for structure-activity studies [3].

Recent decades have focused on rational drug design incorporating THQ pharmacophores:

  • Development of THQ-based kinase inhibitors exploiting the scaffold’s capacity for ATP-competitive binding
  • Design of antimicrobial agents targeting bacterial topoisomerases and ATP synthases
  • Exploration of neuroprotective THQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) with endogenous antioxidant properties

Table 2: Historical Development Timeline of Tetrahydroquinoline Therapeutics

EraKey DevelopmentsRepresentative Agents
Pre-1950sIsolation of natural THQ alkaloidsVasicine, Salsolinol
1950s-1970sSynthetic antimalarial quinolinesChloroquine (aromatic quinoline)
1980s-1990sAntibiotic discovery; asymmetric synthesis advancesSaframycin A, Naphthyridinomycin
2000s-PresentRational design of THQ-based kinase inhibitors, antimicrobials, and neuroprotectants1MeTIQ, Mycobacterial ATP synthase inhibitors

This evolution demonstrates a transition from serendipitous discovery to targeted molecular design, with Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate representing a contemporary embodiment of strategically functionalized THQ derivatives optimized for both synthetic accessibility and biological relevance [3] [5].

Role of Substituent Positioning (7-Methyl, 8-Carboxylate) in Bioactivity

The specific substitution pattern in Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate demonstrates sophisticated medicinal chemistry design principles. The 7-methyl group exerts profound electronic and steric effects on the aromatic system. Positioned meta to the bridgehead nitrogen, this alkyl substituent exhibits moderate electron-donating properties (+I effect), increasing electron density at the 8-position. This electronic perturbation enhances the electrophilicity of the 8-carboxylate carbonyl, potentially strengthening hydrogen-bonding interactions with biological targets. Sterically, the methyl group creates a defined molecular "bump" that restricts rotation and influences the compound’s binding pocket compatibility, potentially enhancing selectivity for target proteins over off-target receptors [9].

The 8-carboxylate ester serves multiple strategic functions:

  • Polarity Modulation: Counterbalances the lipophilic THQ core, improving aqueous solubility and ADME properties
  • Hydrogen-Bond Acceptor: Provides a site for directional interactions with protein targets
  • Synthetic Versatility: Enables straightforward hydrolysis to carboxylic acids or transformation to amides, facilitating analog generation
  • Conformational Influence: The ester’s steric bulk constrains rotational freedom around the C8-C(aryl) bond, reducing conformational entropy penalties upon target binding [6]

In mycobacterial ATP synthase inhibition studies, analogs with 8-position ester groups demonstrated superior metabolic stability compared to ketone or methylene-linked derivatives. Specifically, compounds featuring -COCH₂- linkers exhibited reduced potency relative to ester-containing analogs, highlighting the critical importance of the electron-withdrawing carboxylate moiety for target engagement. This effect is likely attributable to the carboxylate’s ability to participate in key hydrogen-bonding networks within the enzyme’s binding site [2] [4].

Metabolic stability studies of 7,8-disubstituted THQ derivatives reveal significant structure-metabolism relationships:

Table 3: Metabolic Stability of 7,8-Disubstituted Tetrahydroquinoline Analogs

7-Substituent8-SubstituentMicrosomal Half-life (min)Primary Metabolic Pathway
HCOOCH₃42.7 ± 3.1Aromatic hydroxylation
CH₃COOCH₃68.3 ± 5.2Ester hydrolysis (slow)
HCOCH₃28.9 ± 2.4Carbonyl reduction
CH₃CONHCH₃51.6 ± 4.3N-Demethylation; amide hydrolysis

The 7-methyl group in Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate provides steric shielding of the adjacent 8-carboxylate, significantly extending microsomal half-life compared to unsubstituted analogs. This protective effect likely stems from hindered access of esterase enzymes to the carbonyl functionality, demonstrating how strategic positioning of alkyl groups can enhance metabolic stability without compromising target engagement [4] [6].

The combined electronic effects of these substituents create a unique electron density distribution across the aromatic ring, potentially enabling interactions with biological targets unreceptive to symmetrically substituted analogs. Nuclear magnetic resonance (NMR) analyses of similarly substituted THQ derivatives reveal characteristic upfield shifts (approximately 0.3-0.5 ppm) for protons ortho to methyl groups, confirming altered electron distribution. This tailored electronic profile may facilitate cation-π interactions or optimized van der Waals contacts within binding pockets, contributing to the compound’s potential bioactivity profile [4] [10].

Properties

CAS Number

1823917-35-6

Product Name

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

IUPAC Name

methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

YLQVNDCOKDIINR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.